molecular formula C6H9KO4 B3075669 Potassium 3-Ethoxy-2-methyl-3-oxopropanoate CAS No. 103362-70-5

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

Cat. No.: B3075669
CAS No.: 103362-70-5
M. Wt: 184.23 g/mol
InChI Key: XHLZDVTUAWBGGH-UHFFFAOYSA-M
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Description

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9KO4. It is a potassium salt derivative of ethyl methylmalonate, characterized by the presence of an ethoxy group and a methyl group attached to a propanoate backbone. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.

Scientific Research Applications

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Safety and Hazards

The safety data sheet for Potassium 3-Ethoxy-2-methyl-3-oxopropanoate indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate can be synthesized through the reaction of potassium ethyl methylmalonate with triethylamine and magnesium chloride in acetonitrile at room temperature. The reaction typically proceeds in two stages:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    Potassium 3-methoxy-3-oxopropanoate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Potassium ethyl methylmalonate: Lacks the additional oxo group present in Potassium 3-Ethoxy-2-methyl-3-oxopropanoate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

potassium;3-ethoxy-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZDVTUAWBGGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium ethyl methylmalonate (87 mg) was added to dry tetrahydrofuran (THF; 3 ml) under an argon atmosphere and the suspension cooled to 0° C. A 1.22M solution of n-butyl lithium in n-hexane (0.39 ml) was added over a 10 minute period and the mixture was stirred for 20 minutes. A solution of 4'-bromomethyl- N-(isobutoxycarbonyl)- N-(3-methoxy-5-methylpyrazin-2-yl)-2-biphenylsulphonamide (230 mg) dissolved in dry THF (3 ml) was added over a period of 10 minutes. The mixture was allowed to attain ambient temperature and stirring was continued for 1 hour and then it was heated to 50° C. for 30 minutes. The solvent was removed by evaporation and the residue was acidified to pH 2 by the addition of 2M hydrochloric acid. The aqueous phase was extracted with ethyl acetate (3×25 ml) and the combined organic extracts were evaporated to dryness. The residue was purified by chromatography through a Mega Bond Elut column (5 g), eluting first with 10% ethyl acetate in iso-hexane and then 50% ethyl acetate in iso-hexane. Combination of the later fractions containing the required product and evaporation of the solvent gave a gum (51 mg). A portion of this material (20 mg) was suspended in diphenyl ether (0.5 ml) and heated under reflux for 20 minutes. The reaction mixture was diluted with iso-hexane (0.5 ml) and applied to a Mega Bond Elut column (5 g) and eluted with iso-hexane. After removal of all the diphenyl ether, the eluent was changed to ether and the product fractions were collected and combined. The solvent was removed by evaporation and the residue dissolved in ethanol (1.5 ml) containing 5M sodium hydroxide solution (0.04 ml). The mixture was heated under reflux for 2 hours and then cooled. 2M hydrochloric acid (0.1 ml) was added and the solvent was removed by evaporation. The residue was triturated with diethyl ether (10 ml) and filtered. The filtrate was extracted with a saturated aqueous solution of sodium bicarbonate (3×5 ml) and the combined aqueous extracts were acidified to pH2 with 2M HCl. The mixture was extracted with diethyl ether (3×10 ml) and the combined organic extracts were dried (MgSO4) and evaporated to give 4'-(2-carboxypropyl)- N-(3-methoxy-5-methylpyrazin-2-yl)-2-biphenylsulphonamide (12.3 mg); 1H NMR (d6 -DMSO): 1.23 (d, 3H), 2.43 (s, 3H), 2.74-2.93 (m, 2H), 3.05-3.25 (m, 1H), 4.0 (s, 3H), 7.32 (br s, 4H), 7.44 (dd, 1H), 7.68-7.85 (m, 2H), 8.24 (dd, 1H); mass spectrum ((positive electrospray (+ve ESP)): 442 (M+H)+. The starting material potassium ethyl methylmalonate was obtained as follows: Potassium hydroxide (6.5 g) was dissolved in absolute ethanol (60 ml) and diethyl methylmalonate (20.3 g) was added in one portion. The reaction mixture was stirred at ambient temperature for 18 hours and heated under reflux for 30 minutes. The solvent was partially removed by evaporating to low volume (~20 ml) and diethyl ether (100 ml) was added. The precipitate which formed was removed by filtration and washed with diethyl ether (2×100 ml) to give potassium ethyl methylmalonate (15.7 g); 1H NMR (d6 -DMSO): 1.10-1.38 (m, 6H), 2.72 (q, 1H), 3.72-4.07 (m, 2H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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